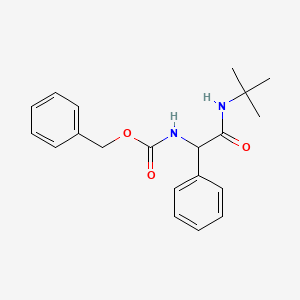
N-Cbz-N'-tert-butyl-DL-phenylglycinamide
Vue d'ensemble
Description
N-Cbz-N'-tert-butyl-DL-phenylglycinamide is a useful research compound. Its molecular formula is C20H24N2O3 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-Cbz-N'-tert-butyl-DL-phenylglycinamide is a compound of interest in medicinal chemistry due to its potential bioactivity and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of phenylglycine, characterized by the presence of a carbobenzyloxy (Cbz) protecting group and a tert-butyl substituent. The structural formula can be represented as follows:
This compound exhibits characteristics that influence its solubility and interaction with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of phenylglycinamide, including this compound, exhibit cytotoxic activity against various cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in human cancer cell lines such as A-549 (lung), MCF-7 (breast), and PC-3 (prostate) at micromolar concentrations .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A-549 | 5.2 |
| MCF-7 | 4.8 |
| PC-3 | 6.1 |
The cytotoxic effects are primarily attributed to the compound's ability to induce apoptosis through the disruption of sphingolipid metabolism, specifically by inhibiting sphingomyelin synthase (SMS). This results in an accumulation of ceramides, which are known to promote apoptotic pathways .
Anti-inflammatory Properties
This compound has also been evaluated for its anti-inflammatory effects. It has shown promise in inhibiting pro-inflammatory cytokines and mediators such as NF-κB and COX-2, which play critical roles in inflammatory processes . These findings suggest potential applications in treating inflammatory diseases.
Study on Cancer Cell Lines
A comprehensive study evaluated the effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. Notably, it was most effective against breast cancer cells, leading researchers to propose further investigation into its use as an anticancer agent .
In Vivo Studies
In vivo studies using rodent models have demonstrated the compound's ability to reduce tumor growth without significant toxicity at therapeutic doses. These findings support the potential for clinical applications in oncology .
Propriétés
IUPAC Name |
benzyl N-[2-(tert-butylamino)-2-oxo-1-phenylethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-20(2,3)22-18(23)17(16-12-8-5-9-13-16)21-19(24)25-14-15-10-6-4-7-11-15/h4-13,17H,14H2,1-3H3,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKHVRLRILOSOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















